molecular formula C20H23N3O3 B251314 N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Numéro de catalogue B251314
Poids moléculaire: 353.4 g/mol
Clé InChI: JHUGPCBKFREDMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as EDP-106, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDP-106 belongs to the class of benzodioxole derivatives and has been synthesized through various methods.

Mécanisme D'action

EDP-106 exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. EDP-106 also inhibits the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases, which are involved in the regulation of inflammation and tumor growth. Furthermore, EDP-106 has been shown to inhibit the activation of various signaling pathways, including NF-κB and STAT3, which are involved in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
EDP-106 has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which play a crucial role in the pathogenesis of various diseases. EDP-106 also inhibits the expression of various adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation. Furthermore, EDP-106 has been shown to inhibit the proliferation and migration of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

EDP-106 has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes and signaling pathways, making it an ideal candidate for studying the role of these targets in various diseases. EDP-106 also has good bioavailability and can be administered orally, making it easy to use in animal studies. However, EDP-106 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vitro studies. Furthermore, EDP-106 has not been extensively studied in humans, and its safety and efficacy in clinical trials are yet to be determined.

Orientations Futures

There are several future directions for the study of EDP-106. Further studies are needed to determine the safety and efficacy of EDP-106 in humans. Additionally, studies are needed to determine the optimal dosage and administration route for EDP-106. Furthermore, the potential use of EDP-106 in combination with other drugs for the treatment of various diseases needs to be investigated. Finally, the development of novel analogs of EDP-106 with improved pharmacokinetic and pharmacodynamic properties is an area of future research.
Conclusion:
EDP-106 is a promising compound with potential therapeutic applications in various diseases. It has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. EDP-106 exerts its therapeutic effects through various mechanisms and has several advantages for lab experiments. However, further studies are needed to determine its safety and efficacy in humans and to investigate its potential use in combination with other drugs. The development of novel analogs of EDP-106 is also an area of future research.

Méthodes De Synthèse

EDP-106 can be synthesized through various methods, including the use of palladium-catalyzed Suzuki coupling reaction, Buchwald-Hartwig amination reaction, and direct C-H arylation reaction. The most common method for synthesizing EDP-106 involves the use of palladium-catalyzed Suzuki coupling reaction, which involves the coupling of 4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide with phenylboronic acid in the presence of a palladium catalyst.

Applications De Recherche Scientifique

EDP-106 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. EDP-106 has been studied for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease. EDP-106 has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Propriétés

Formule moléculaire

C20H23N3O3

Poids moléculaire

353.4 g/mol

Nom IUPAC

N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H23N3O3/c1-2-22-9-11-23(12-10-22)17-6-4-16(5-7-17)21-20(24)15-3-8-18-19(13-15)26-14-25-18/h3-8,13H,2,9-12,14H2,1H3,(H,21,24)

Clé InChI

JHUGPCBKFREDMC-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

SMILES canonique

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.